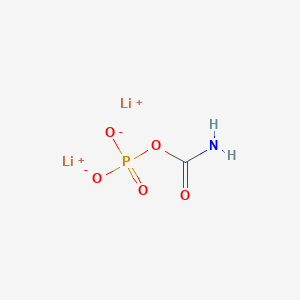
1,4-Benzenedicarbonitrile, 2,5-difluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,4-Benzenedicarbonitrile, 2,5-difluoro- is a chemical compound with the molecular formula C8H2F2N2. It is also known by other names such as 2,5-Difluoroterephthalonitrile and 2,5-difluorobenzene-1,4-dicarbonitrile . The molecular weight of this compound is 164.11 g/mol .
Molecular Structure Analysis
The molecular structure of 1,4-Benzenedicarbonitrile, 2,5-difluoro- can be represented by the InChI stringInChI=1S/C8H2F2N2/c9-7-1-5 (3-11)8 (10)2-6 (7)4-12/h1-2H . The Canonical SMILES representation is C1=C (C (=CC (=C1F)C#N)F)C#N . Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-Benzenedicarbonitrile, 2,5-difluoro- include a molecular weight of 164.11 g/mol, a topological polar surface area of 47.6 Ų, and a complexity of 231 . It has no hydrogen bond donors, four hydrogen bond acceptors, and no rotatable bonds .Scientific Research Applications
Synthesis and Chemical Properties
Environmental Fate and Degradation
The degradation processes of various chemical compounds, including those related to 1,4-benzenedicarbonitrile, 2,5-difluoro-, have been studied to understand their environmental impact. Advanced oxidation processes (AOPs) have been employed to treat water contaminants, leading to the generation of by-products. This research contributes to enhancing the degradation of persistent compounds, potentially including derivatives of 1,4-benzenedicarbonitrile, 2,5-difluoro-, through AOP systems (Qutob et al., 2022).
Polymer and Material Science
The compound's relevance extends into polymer and material science, where similar chemical structures are utilized in developing novel materials. For example, amine-functionalized sorbents have shown promise in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, indicating the potential of functionalized aromatic compounds in environmental remediation efforts (Ateia et al., 2019).
Supramolecular Chemistry
Benzene derivatives, including those similar to 1,4-benzenedicarbonitrile, 2,5-difluoro-, play a pivotal role in supramolecular chemistry. Benzene-1,3,5-tricarboxamide, for example, has been identified as a versatile ordering moiety, demonstrating the importance of benzene derivatives in the formation of ordered structures for nanotechnology and biomedical applications (Cantekin, de Greef, & Palmans, 2012).
properties
IUPAC Name |
2,5-difluorobenzene-1,4-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F2N2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFQWMPHYSQURI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C#N)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172387 |
Source


|
| Record name | 1,4-Benzenedicarbonitrile, 2,5-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Benzenedicarbonitrile, 2,5-difluoro- | |
CAS RN |
1897-49-0 |
Source


|
| Record name | 2,5-Difluoro-1,4-benzenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1897-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenedicarbonitrile, 2,5-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001897490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenedicarbonitrile, 2,5-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-[2-(2-Thienyl)ethyl]benzoic acid](/img/structure/B167924.png)
